(S)-Norfluoxetine-d5(Phenyl-d5)
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Overview
Description
(S)-Norfluoxetine-d5(Phenyl-d5) is a deuterated analog of (S)-Norfluoxetine, a metabolite of the widely known antidepressant fluoxetine. The deuterium labeling in this compound is used to study the pharmacokinetics and metabolic pathways of fluoxetine, providing insights into its behavior in biological systems.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Norfluoxetine-d5(Phenyl-d5) involves the incorporation of deuterium atoms into the phenyl ring and the norfluoxetine structure. This can be achieved through various synthetic routes, including:
Deuterium Exchange Reactions: Utilizing deuterated reagents to replace hydrogen atoms with deuterium in the phenyl ring.
Reductive Amination: Combining deuterated benzaldehyde with a suitable amine under reductive conditions to form the deuterated phenyl ring.
Deuterated Precursors: Using deuterated precursors in the synthesis of norfluoxetine to ensure the incorporation of deuterium at specific positions.
Industrial Production Methods
Industrial production of (S)-Norfluoxetine-d5(Phenyl-d5) typically involves large-scale synthesis using deuterated reagents and catalysts to achieve high yields and purity. The process may include:
Catalytic Hydrogenation: Employing deuterium gas and a suitable catalyst to introduce deuterium into the compound.
Isotope Exchange: Using deuterated solvents and reagents to facilitate the exchange of hydrogen with deuterium.
Chemical Reactions Analysis
Types of Reactions
(S)-Norfluoxetine-d5(Phenyl-d5) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include deuterated analogs of ketones, alcohols, amines, and substituted phenyl derivatives.
Scientific Research Applications
(S)-Norfluoxetine-d5(Phenyl-d5) has several scientific research applications, including:
Pharmacokinetic Studies: Used to study the absorption, distribution, metabolism, and excretion of fluoxetine in biological systems.
Metabolic Pathway Analysis: Helps in understanding the metabolic pathways and identifying metabolites of fluoxetine.
Drug Development: Assists in the development of new antidepressants by providing insights into the behavior of fluoxetine and its analogs.
Isotope Labeling Studies: Used in isotope labeling studies to trace the movement and transformation of fluoxetine in biological systems.
Mechanism of Action
The mechanism of action of (S)-Norfluoxetine-d5(Phenyl-d5) involves its interaction with serotonin transporters in the brain. By inhibiting the reuptake of serotonin, it increases the availability of serotonin in the synaptic cleft, thereby enhancing mood and alleviating symptoms of depression. The deuterium labeling does not significantly alter the mechanism of action but provides a means to study the pharmacokinetics and metabolism of the compound.
Comparison with Similar Compounds
Similar Compounds
(S)-Norfluoxetine: The non-deuterated analog of (S)-Norfluoxetine-d5(Phenyl-d5).
Fluoxetine: The parent compound from which (S)-Norfluoxetine is derived.
Deuterated Fluoxetine: Fluoxetine labeled with deuterium at various positions.
Uniqueness
(S)-Norfluoxetine-d5(Phenyl-d5) is unique due to its deuterium labeling, which allows for detailed pharmacokinetic and metabolic studies. This labeling provides a distinct advantage in tracing the compound’s behavior in biological systems without significantly altering its pharmacological properties.
Properties
CAS No. |
1217770-71-2 |
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Molecular Formula |
C16H16F3NO |
Molecular Weight |
300.336 |
IUPAC Name |
(3S)-3-(2,3,4,5,6-pentadeuteriophenyl)-3-[4-(trifluoromethyl)phenoxy]propan-1-amine |
InChI |
InChI=1S/C16H16F3NO/c17-16(18,19)13-6-8-14(9-7-13)21-15(10-11-20)12-4-2-1-3-5-12/h1-9,15H,10-11,20H2/t15-/m0/s1/i1D,2D,3D,4D,5D |
InChI Key |
WIQRCHMSJFFONW-KPSZHSGHSA-N |
SMILES |
C1=CC=C(C=C1)C(CCN)OC2=CC=C(C=C2)C(F)(F)F |
Synonyms |
(γS)-γ-[4-(Trifluoromethyl)phenoxy](benzene-d5)propanamine; _x000B_(S)-3-(4-Trifluoromethylphenoxy)-3-(phenyl-d5)propylamine; Seproxetine-d5; _x000B_ |
Origin of Product |
United States |
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